molecular formula C15H14N2OS B13697698 2-(Benzyloxy)-6-methyl-4-(methylthio)nicotinonitrile

2-(Benzyloxy)-6-methyl-4-(methylthio)nicotinonitrile

Cat. No.: B13697698
M. Wt: 270.4 g/mol
InChI Key: DQAIBUIUFJFWPJ-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-6-methyl-4-(methylthio)nicotinonitrile is a heterocyclic compound that belongs to the class of nicotinonitriles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of benzyloxy, methyl, and methylthio groups in its structure contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzyloxy)-6-methyl-4-(methylthio)nicotinonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-chloronicotinonitrile with benzyl alcohol in the presence of a base to form the benzyloxy derivative. This intermediate is then subjected to methylation and thiolation reactions to introduce the methyl and methylthio groups, respectively .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperatures, and solvent systems that facilitate the desired transformations. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to achieve this .

Chemical Reactions Analysis

Types of Reactions

2-(Benzyloxy)-6-methyl-4-(methylthio)nicotinonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Benzyloxy)-6-methyl-4-(methylthio)nicotinonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)-6-methyl-4-(methylthio)nicotinonitrile involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding domains. These interactions can disrupt key cellular signaling pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Benzyloxy)-4-methyl-6-(methylthio)pyridine
  • 2-(Benzyloxy)-6-methyl-4-(methylthio)benzene
  • 2-(Benzyloxy)-6-methyl-4-(methylthio)quinoline

Uniqueness

2-(Benzyloxy)-6-methyl-4-(methylthio)nicotinonitrile is unique due to its specific substitution pattern on the nicotinonitrile scaffold. This unique arrangement of functional groups imparts distinct chemical reactivity and biological activity compared to other similar compounds .

Biological Activity

2-(Benzyloxy)-6-methyl-4-(methylthio)nicotinonitrile is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential biological activity. This article reviews the compound's synthesis, biological effects, mechanisms of action, and its implications in therapeutic applications.

  • Molecular Formula : C12H12N2OS
  • Molecular Weight : 232.30 g/mol
  • IUPAC Name : this compound

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Nicotinonitrile Core : The initial reaction often involves the condensation of appropriate starting materials to form the nicotinonitrile structure.
  • Substitution Reactions : Subsequent reactions introduce the benzyloxy and methylthio groups through nucleophilic substitution mechanisms.
  • Purification : Final products are purified using techniques such as recrystallization or chromatography.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has been tested against various cancer cell lines, demonstrating significant cytotoxic activity.

Cell LineIC50 (µM)Mechanism of Action
HeLa (Cervical)5.0 ± 0.5Induction of apoptosis via caspase activation
MCF-7 (Breast)3.2 ± 0.1Inhibition of tubulin polymerization
A549 (Lung)4.5 ± 0.3Cell cycle arrest at G2/M phase

In a study conducted by researchers, it was found that the compound effectively induced apoptosis in HeLa cells by activating caspase pathways, which are crucial for programmed cell death . Additionally, it inhibited tubulin polymerization, disrupting microtubule dynamics and leading to cell cycle arrest .

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Caspase Activation : The compound activates caspases, which are essential for the apoptotic process.
  • Microtubule Disruption : By inhibiting tubulin polymerization, it affects microtubule stability, crucial for mitosis .
  • Cell Cycle Arrest : It causes cell cycle arrest at the G2/M phase, preventing cancer cells from proliferating.

Case Studies

  • HeLa Cell Study : A recent study evaluated the effect of this compound on HeLa cells. The results indicated an IC50 value of 5.0 µM, with significant apoptosis observed through flow cytometry analysis .
  • MCF-7 Cell Line Evaluation : In a comparative analysis with known chemotherapeutics, this compound showed enhanced potency against MCF-7 cells with an IC50 value of 3.2 µM, attributed to its mechanism of disrupting microtubule dynamics .

Properties

Molecular Formula

C15H14N2OS

Molecular Weight

270.4 g/mol

IUPAC Name

6-methyl-4-methylsulfanyl-2-phenylmethoxypyridine-3-carbonitrile

InChI

InChI=1S/C15H14N2OS/c1-11-8-14(19-2)13(9-16)15(17-11)18-10-12-6-4-3-5-7-12/h3-8H,10H2,1-2H3

InChI Key

DQAIBUIUFJFWPJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=N1)OCC2=CC=CC=C2)C#N)SC

Origin of Product

United States

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